Cas no 734524-15-3 (7-fluoroquinoline-3-carboxylic acid)
7-fluoroquinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-fluoroquinoline-3-carboxylic acid
- 3-Carboxy-7-fluoroquinoline
- 3-Quinolinecarboxylic acid,7-fluoro
- EN300-384250
- AB52424
- CS-0197397
- 3-Quinolinecarboxylic acid, 7-fluoro-
- A850387
- SY227469
- 7-FLUOROQUINOLINE-3-CARBOXYLICACID
- FT-0764986
- DTXSID50589173
- AKOS006281886
- AS-39065
- AMY26422
- MFCD09787869
- 734524-15-3
- SCHEMBL4158038
- DB-074700
-
- MDL: MFCD09787869
- Inchi: 1S/C10H6FNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)
- InChI Key: PXJCGANFXZBADU-UHFFFAOYSA-N
- SMILES: FC1C=CC2=CC(C(=O)O)=CN=C2C=1
Computed Properties
- Exact Mass: 191.03800
- Monoisotopic Mass: 191.03825660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 50.2Ų
Experimental Properties
- Density: 1.432
- Boiling Point: 352.148°C at 760 mmHg
- Flash Point: 166.774°C
- Refractive Index: 1.657
- PSA: 50.19000
- LogP: 2.07210
7-fluoroquinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM222999-1g |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 95% | 1g |
$424 | 2021-08-04 | |
| Chemenu | CM222999-5g |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 95%+ | 5g |
$1242 | 2023-01-02 | |
| Chemenu | CM222999-10g |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 95%+ | 10g |
$2111 | 2023-01-02 | |
| Apollo Scientific | PC49032-250mg |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 250mg |
£156.00 | 2025-02-21 | ||
| Apollo Scientific | PC49032-1g |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 1g |
£338.00 | 2025-02-21 | ||
| Chemenu | CM222999-250mg |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 95%+ | 250mg |
$157 | 2022-03-01 | |
| Chemenu | CM222999-1g |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 95%+ | 1g |
$348 | 2023-01-02 | |
| abcr | AB212631-250 mg |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 250mg |
€220.50 | 2023-05-06 | ||
| abcr | AB212631-1 g |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 1g |
€492.50 | 2023-05-06 | ||
| abcr | AB212631-5 g |
7-Fluoroquinoline-3-carboxylic acid |
734524-15-3 | 5g |
€1334.00 | 2023-05-06 |
7-fluoroquinoline-3-carboxylic acid Suppliers
Additional information on 7-fluoroquinoline-3-carboxylic acid
Comprehensive Overview of 7-Fluoroquinoline-3-carboxylic Acid (CAS No. 734524-15-3): Properties, Applications, and Research Insights
7-Fluoroquinoline-3-carboxylic acid (CAS No. 734524-15-3) is a fluorinated derivative of quinoline carboxylic acid, a compound class widely recognized for its versatility in pharmaceutical and material science applications. This article delves into the molecular characteristics, synthesis pathways, and emerging applications of this compound, addressing trending queries such as "fluoroquinoline derivatives in drug discovery" and "CAS 734524-15-3 suppliers." Its unique structural features, including the fluoro substituent at the 7-position and the carboxylic acid group at the 3-position, make it a valuable intermediate for designing bioactive molecules.
The growing interest in 7-fluoroquinoline-3-carboxylic acid is evident from its frequent mentions in academic literature and patent filings. Researchers highlight its role as a precursor for synthesizing antimicrobial agents and fluorescence probes, aligning with the surge in demand for "quinoline-based antimicrobials" and "small-molecule imaging agents." Its CAS registry number (734524-15-3) ensures precise identification in global chemical databases, facilitating procurement and regulatory compliance. Recent studies also explore its potential in metal-organic frameworks (MOFs), a hotspot in materials science due to applications in catalysis and sensing.
From a synthetic chemistry perspective, 7-fluoroquinoline-3-carboxylic acid is typically prepared via halogenation and carboxylation of quinoline scaffolds. Optimized protocols emphasize green chemistry principles, responding to the industry's focus on "sustainable synthesis of heterocycles." Analytical techniques like HPLC and NMR are employed to validate purity, a critical factor for pharmaceutical-grade intermediates. Suppliers often provide technical data sheets detailing solubility (e.g., in DMSO or aqueous buffers) and storage conditions, addressing common end-user concerns.
The compound's structure-activity relationship (SAR) has garnered attention in medicinal chemistry. Its fluorine atom enhances metabolic stability and membrane permeability, traits sought after in "bioavailability enhancement strategies." Computational modeling studies suggest interactions with enzyme active sites, spurring investigations into kinase inhibitors and anti-inflammatory agents. These applications resonate with searches for "fluoroquinoline drug candidates 2024" and "targeted therapy scaffolds," reflecting the intersection of chemistry and biomedical innovation.
Beyond pharmaceuticals, 7-fluoroquinoline-3-carboxylic acid finds utility in agrochemicals and electronic materials. Its electron-withdrawing properties make it a candidate for designing organic semiconductors, a topic gaining traction in "next-gen OLED materials" discussions. Environmental fate studies, another trending subject, examine its biodegradation pathways to address "green chemistry metrics" in industrial workflows. Regulatory agencies classify it as non-hazardous under standard handling conditions, though proper PPE is recommended during lab use.
In summary, 7-fluoroquinoline-3-carboxylic acid (CAS 734524-15-3) exemplifies the convergence of synthetic utility and multidisciplinary applicability. Its relevance to "high-value chemical intermediates" and "precision medicine tools" positions it as a compound of enduring scientific and commercial interest. Ongoing research will likely uncover novel roles in catalysis and diagnostic imaging, further solidifying its niche in the chemical landscape.
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